Samidin

Catalog No.
S570031
CAS No.
477-33-8
M.F
C21H22O7
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samidin

CAS Number

477-33-8

Product Name

Samidin

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1

InChI Key

FNVCLGWRMXTDSM-WOJBJXKFSA-N

SMILES

Array

Synonyms

samidin

Canonical SMILES

CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C

Isomeric SMILES

CC(=CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C

The exact mass of the compound Samidin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Samidin is a naturally occurring angular dihydropyranocoumarin (khellactone ester) primarily isolated from Ammi visnaga and Peucedanum japonicum [1]. Structurally characterized as the senecioate and acetate ester of khellactone, it is a well-documented calcium channel blocker and vasodilator [1]. In laboratory and industrial procurement, Samidin is highly valued as an analytical reference standard for standardizing plant extracts and as a specialized pharmacological probe[2]. While it shares general vasodilatory properties with its close structural analogs, its unique functional profile—particularly its distinct cardiac contractility effects and specific molecular mass—makes it an indispensable material for targeted in vitro and in vivo models where generic pyranocoumarins or crude botanical extracts cannot provide sufficient reproducibility [1].

Substituting Samidin with crude Ammi visnaga extracts or closely related pyranocoumarins like visnadin and dihydrosamidin fundamentally compromises assay integrity [1]. Although visnadin is often procured as the default vasodilator from this chemical class, it is structurally a 2-methylbutyrate ester, whereas Samidin is a senecioate ester. This structural variance results in divergent pharmacological behaviors; most notably, Samidin exhibits positive inotropic effects that its analogs lack[1]. Furthermore, in analytical chemistry and quality control workflows, substituting Samidin with its saturated analog dihydrosamidin leads to mass spectrometry and chromatographic calibration errors, as they possess different molecular weights and retention times[2]. Consequently, procuring pure Samidin is mandatory for assays requiring specific cardiac contractility profiling and precise chromatographic resolution[2].

Divergent Cardiac Inotropic Activity

In comparative cardiovascular models, the specific esterification of the khellactone core dictates the inotropic response. Samidin induces a pronounced positive inotropic effect on the heart following administration [1]. In direct contrast, its close structural analogs visnadin, dihydrosamidin, and khellin exhibit no positive inotropic effects at varying doses [1].

Evidence DimensionCardiac inotropic response
Target Compound DataPositive inotropic response observed
Comparator Or BaselineVisnadin and Dihydrosamidin (0 inotropic response at varying doses)
Quantified DifferenceBinary divergence (Active vs. Inactive)
ConditionsIn vivo canine models (intramuscular injection)

Buyers developing cardiac contractility assays must procure Samidin, as substituting it with the more common visnadin will result in a complete loss of the positive inotropic signal.

Efficacy in Ischemic Electrocardiogram Normalization

Samidin demonstrates potent cardiovascular protective effects comparable to the primary benchmark visnadin. In models of coronary vasospasm and myocardial ischemia, administration of Samidin effectively normalizes the electrocardiogram [1]. Conversely, other major constituents of the same botanical source, such as visnagin and khellol glucoside, remain entirely inactive under identical conditions [1].

Evidence DimensionECG normalization in myocardial ischemia
Target Compound DataEffective normalization at 4.7 mg/kg/day
Comparator Or BaselineVisnagin and khellol glucoside (Inactive at identical doses)
Quantified DifferenceComplete restoration vs. no effect
ConditionsVasopressin-induced myocardial ischemia in dogs (7-day IM administration)

Confirms Samidin as a highly active cardiovascular probe, ensuring researchers do not mistakenly procure inactive furanochromones (like visnagin) for ischemic recovery models.

Chromatographic Resolution for Extract Standardization

In analytical quality control, Samidin (C21H22O7) serves as a critical reference standard that can be baseline-separated from other coumarins in under 5 minutes using Supercritical Fluid Chromatography (SFC) on a UPC2 HSS C18 SB column[1]. While its analogs visnadin and dihydrosamidin are structural isomers (C21H24O7) that frequently co-elute and require highly specific stationary phases for resolution, Samidin's distinct mass and retention profile make it an unambiguous marker for quantifying the pyranocoumarin fraction [1].

Evidence DimensionChromatographic separation and mass identification
Target Compound DataBaseline separation in < 5 min; MW 386.40 g/mol
Comparator Or BaselineVisnadin/Dihydrosamidin (MW 388.41 g/mol, prone to co-elution)
Quantified Difference2.01 g/mol mass difference and distinct retention time
ConditionsSFC using UPC2 HSS C18 SB column (1.8 μm) with CO2/methanol/acetonitrile/diethylamine mobile phase

Procurement of pure Samidin is essential for analytical laboratories to accurately calibrate instruments and avoid the co-elution quantification errors inherent to its isomeric counterparts.

Anti-Inflammatory Pathway Suppression (NF-κB and AP-1)

Beyond its cardiovascular profile, Samidin is a potent molecular probe for inflammatory signaling. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pure Samidin actively suppresses the expression of genes mediated by NF-κB and AP-1 [1]. This targeted suppression highlights its utility in cellular assays isolating specific transcription factor pathways, establishing a baseline for its anti-inflammatory efficacy [1].

Evidence DimensionSuppression of NF-κB/AP-1 mediated gene expression
Target Compound DataSignificant suppression of inflammatory mediators
Comparator Or BaselineLPS-stimulated RAW 264.7 cells (Vehicle control)
Quantified DifferenceDownregulation of targeted transcription factor pathways
ConditionsLPS-stimulated RAW 264.7 macrophage in vitro assay

Provides a validated, quantifiable metric for researchers procuring Samidin specifically for in vitro macrophage and inflammatory pathway screening.

Cardiac Contractility and Inotropic Assays

Due to its unique ability to induce positive inotropic effects—unlike visnadin and dihydrosamidin—Samidin is the required pyranocoumarin standard for in vitro and in vivo models investigating cardiac muscle contractility [1].

Analytical Reference Standards for Botanical QC

Samidin is an essential calibration standard for HPLC, LC-MS, and SFC workflows aimed at standardizing Ammi visnaga extracts, providing a distinct mass and retention marker separate from the visnadin/dihydrosamidin isomeric pair [2].

Cardiovascular Ischemia Recovery Models

Proven to normalize electrocardiograms at 4.7 mg/kg/day, Samidin is highly suitable as a positive control or primary test agent in preclinical models of coronary vasospasm and myocardial ischemia[1].

Macrophage-Mediated Inflammation Screening

Its validated suppression of NF-κB and AP-1 pathways makes Samidin an excellent molecular probe for cellular assays evaluating targeted anti-inflammatory mechanisms in LPS-stimulated macrophage models[3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

386.13655304 Da

Monoisotopic Mass

386.13655304 Da

Heavy Atom Count

28

Appearance

Powder

UNII

H96WTV8SM2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Samidin

Dates

Last modified: 08-15-2023

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